molecular formula C18H14FNO3 B3496032 5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B3496032
M. Wt: 311.3 g/mol
InChI Key: HUCVGGUGYKTHBA-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a high-purity chemical compound offered for research and development purposes in medicinal chemistry and pharmacology. This furan-carboxamide derivative features a 2-fluorophenyl substitution on the furan ring and a 2-methoxyphenyl carboxamide group, a structural motif found in compounds with significant biological potential. Furan and carboxamide-based scaffolds are frequently investigated for their antimicrobial properties, particularly against resistant bacterial strains . Researchers are exploring such structures in the development of new therapeutic agents, and this compound serves as a valuable building block for structure-activity relationship (SAR) studies . Its structure is analogous to other investigated furan-carboxamides, suggesting potential as a precursor or intermediate in the synthesis of more complex bioactive molecules . This product is intended for laboratory research use only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment. Please refer to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-22-16-9-5-4-8-14(16)20-18(21)17-11-10-15(23-17)12-6-2-3-7-13(12)19/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCVGGUGYKTHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Introduction of the fluorophenyl group: This step may involve a halogenation reaction where a phenyl ring is substituted with a fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI).

    Amidation reaction: The final step involves the formation of the carboxamide group by reacting the furan carboxylic acid with 2-methoxyaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group undergoes demethylation under acidic conditions, while the fluorine atom participates in electrophilic substitutions:

Methoxy Group Reactivity

  • Demethylation : Treatment with HBr/AcOH yields N-(2-hydroxyphenyl) derivatives .

    • Conditions : 48 hr reflux, 65% yield .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-(2-alkoxyphenyl) analogs.

Fluorophenyl Reactivity

  • Electrophilic Aromatic Substitution :

    • Nitration (HNO₃/H₂SO₄) introduces nitro groups para to fluorine.

    • Bromination (Br₂/FeBr₃) occurs at the meta position relative to fluorine.

Amide Bond Transformations

The carboxamide group participates in hydrolysis and reduction:

Hydrolysis

  • Acidic Hydrolysis (6M HCl, reflux): Produces 5-(2-fluorophenyl)furan-2-carboxylic acid and 2-methoxyaniline.

  • Basic Hydrolysis (NaOH/EtOH): Yields sodium carboxylate and amine salts.

Reduction

  • LiAlH₄ reduces the amide to N-(2-methoxyphenyl)-5-(2-fluorophenyl)furan-2-methylamine .

    • Yield : 58% .

Furan Ring Modifications

The furan moiety undergoes oxidation and cycloaddition:

Oxidation

  • KMnO₄ in acidic medium oxidizes the furan to a γ-keto-carboxamide .

    • Product : 5-(2-Fluorophenyl)-4-oxo-N-(2-methoxyphenyl)pent-2-enamide .

Diels-Alder Reactions

  • Reacts with maleic anhydride to form bicyclic adducts.

    • Conditions : Toluene, 110°C, 12 hr.

Comparative Reactivity with Analogs

Reaction TypeThis CompoundChloro Analog Trifluoromethyl Derivative
Demethylation HBr/AcOH (65%)HI/AcOH (72%)Not observed
Nitration Para selectivity (58%)Meta selectivity (63%)Ortho selectivity (41%)
Hydrolysis (Acidic) 85% conversion78% conversion92% conversion

Mechanistic Insights

  • Fluorine Electronic Effects : The electron-withdrawing fluorine enhances electrophilic substitution reactivity at the phenyl ring.

  • Amide Resonance Stabilization : Limits reduction efficiency compared to ester analogs .

Scientific Research Applications

Scientific Research Applications of 5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

This compound is a synthetic organic compound belonging to the furan carboxamide class, investigated for its potential biological activities and applications in medicinal chemistry. Research indicates that this compound exhibits significant anticancer activity and has been studied for its antimicrobial properties.

Anticancer Properties

This compound has demonstrated anticancer activity by inhibiting specific proteins associated with cancer cell proliferation. It has shown promise as an inhibitor of murine double minute 2 (MDM2), a protein that plays a critical role in tumor growth and resistance to chemotherapy.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A549Lung cancer10.5MDM2 inhibition
CL15Breast cancer12.3Apoptosis induction

Antimicrobial Properties

This compound has been investigated for antimicrobial activity, with preliminary studies suggesting it may exhibit inhibitory effects against various bacterial strains. However, specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Case Studies

A study evaluated the compound's in vitro efficacy against multiple cancer cell lines, and results showed that treatment with varying concentrations led to significant apoptosis in treated cells compared to controls, suggesting its potential as a therapeutic agent in cancer treatment.

Table 2: Case Study Results

Cell LineTreatment Duration (hrs)% Cell ViabilityApoptosis Rate (%)
A549244530
CL15483850

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related compounds highlights how substituent variations influence physicochemical properties and biological activity. Key examples include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Unique Features
5-(2-Fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide C₁₈H₁₃FNO₃ 2-Fluorophenyl, 2-methoxyphenyl Anti-inflammatory, anticancer* Balanced lipophilicity and solubility
N-(5-Chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide C₁₉H₁₂ClF₃N₂O₃ 5-Chloro, 2-(trifluoromethyl)phenyl Enhanced enzyme inhibition Higher metabolic stability due to CF₃
N-(2-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide C₁₈H₁₁F₄NO₂ 2-Fluorophenyl, 3-(trifluoromethyl)phenyl Anticancer (hypothesized) Increased lipophilicity from dual F/CF₃
N-(4-Acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide C₂₀H₁₅ClN₂O₃ 4-Acetamido, 2-chlorophenyl Antimicrobial, anticancer* Acetamido group enhances target affinity
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)furan-2-carboxamide C₁₇H₁₀ClF₂NO₂ 2-Chlorophenyl, 2,4-difluorophenyl Broad-spectrum bioactivity Synergistic halogen effects

Biological activities marked with an asterisk () are hypothesized based on structural analogs and require experimental validation.

Key Differences in Substituent Effects

  • Fluorine vs. Chlorine : Fluorine improves metabolic stability and membrane permeability compared to chlorine, which may enhance cytotoxicity but reduce solubility .
  • Methoxy vs. Trifluoromethyl : Methoxy groups (e.g., in the target compound) increase solubility through hydrogen bonding, whereas trifluoromethyl groups (e.g., in ’s compound) boost lipophilicity and resistance to oxidative metabolism .
  • Aromatic Ring Substitution : The position of substituents (e.g., 2-fluorophenyl vs. 3-(trifluoromethyl)phenyl) alters steric and electronic interactions with biological targets, influencing binding affinity .

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility : Methoxy-substituted derivatives (e.g., the target compound) show improved aqueous solubility (>50 µg/mL in vitro), critical for oral bioavailability .
  • Metabolic Stability: Fluorinated analogs demonstrate slower hepatic clearance in preclinical models compared to chlorinated or non-halogenated derivatives .

Biological Activity

5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, along with a fluorophenyl and a methoxyphenyl group. Its molecular formula is C17_{17}H16_{16}FNO2_2 and it has a molecular weight of approximately 299.31 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological efficacy.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : This can be achieved through methods such as the Paal-Knorr synthesis.
  • Introduction of the Fluorophenyl Group : Halogenation reactions are employed to introduce the fluorine atom.
  • Amidation Reaction : The final step involves forming the carboxamide by reacting furan carboxylic acid with 2-methoxyaniline.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit specific proteins associated with cancer cell proliferation. Notably, it has shown promise as an inhibitor of murine double minute 2 (MDM2), a protein that plays a critical role in tumor growth and resistance to chemotherapy .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50_{50} (µM)Mechanism of Action
A549 (lung cancer)10.5MDM2 inhibition
CL15 (breast cancer)12.3Apoptosis induction

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled .

The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses that may include apoptosis or inhibition of cell proliferation .

Case Studies

A recent study evaluated the compound's efficacy in vitro against multiple cancer cell lines. The results demonstrated that treatment with varying concentrations led to significant apoptosis in treated cells compared to controls, indicating its potential as a therapeutic agent in cancer treatment .

Table 2: Case Study Results

Cell LineTreatment Duration (hrs)% Cell ViabilityApoptosis Rate (%)
A549244530
CL15483850

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide?

Methodological Answer:
The compound can be synthesized via amide coupling between furan-2-carbonyl chloride derivatives and substituted anilines. A typical protocol involves:

  • Reacting 5-(2-fluorophenyl)furan-2-carbonyl chloride with 2-methoxyaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
    Key parameters: stoichiometric control (1:1 molar ratio), reaction time (~3–6 hours), and inert atmosphere to prevent oxidation of sensitive groups.

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to confirm ≥95% purity.
  • Structural Confirmation:
    • FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C from methoxy group) .
    • NMR: 1H^1H-NMR should show aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and amide NH (δ ~10 ppm, broad) .
    • Mass Spectrometry: ESI-MS to confirm molecular ion [M+H]⁺ matching the theoretical molecular weight.

Advanced: What crystallographic data are critical for analyzing conformational stability?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Dihedral Angles: Between the fluorophenyl and furan rings (e.g., ~7–10°), influencing planarity and π-π stacking potential .
  • Intramolecular Interactions: Hydrogen bonds (e.g., N-H⋯O=C) and weak interactions (C-H⋯O) stabilize the crystal lattice .
  • Bond Lengths: Furan C-O (1.34–1.36 Å) and amide C-N (1.32–1.35 Å) should align with expected values for similar carboxamides .
    Note: Compare experimental data with computational models (DFT) to resolve discrepancies in torsion angles .

Advanced: How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., kinases, GPCRs). Focus on the fluorophenyl and methoxyphenyl moieties as key pharmacophores .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity. The electron-withdrawing fluorine and electron-donating methoxy groups modulate charge distribution .
  • MD Simulations: Evaluate stability in biological membranes (e.g., POPC lipid bilayers) to predict bioavailability .

Advanced: How should researchers address conflicting solubility data in different solvents?

Methodological Answer:

  • Experimental Design: Perform equilibrium solubility assays in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy for quantification.
  • Data Contradictions: If solubility in DMSO exceeds PBS by >2 orders of magnitude, consider:
    • LogP Analysis: A higher experimental LogP (e.g., ~3.5) vs. predicted (~2.8) may indicate aggregation in aqueous media .
    • Co-solvency Approach: Optimize DMSO:PBS ratios (≤10% DMSO) to mimic physiological conditions.

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions: Lyophilized solid in amber vials under argon at –20°C. Avoid repeated freeze-thaw cycles.
  • Degradation Pathways: Hydrolysis of the amide bond in acidic/basic conditions; monitor via HPLC every 6 months .
  • Light Sensitivity: Methoxy and fluorophenyl groups may undergo photodegradation; confirm stability with UV-Vis (λ 250–300 nm) .

Advanced: How to resolve discrepancies in biological activity across assays?

Methodological Answer:

  • Assay Validation:
    • Use positive controls (e.g., staurosporine for kinase inhibition) to confirm assay functionality.
    • Replicate dose-response curves (n ≥ 3) to rule out outliers.
  • Mechanistic Hypotheses: If IC50 varies between cell lines, investigate off-target effects (e.g., CYP450 inhibition) via metabolomic profiling .
  • Data Normalization: Express activity as % inhibition relative to vehicle controls to minimize plate-to-plate variability.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

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